3-(Benzylamino)cyclohexane-1,2-diol

Catalog No.
S14592089
CAS No.
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzylamino)cyclohexane-1,2-diol

Product Name

3-(Benzylamino)cyclohexane-1,2-diol

IUPAC Name

3-(benzylamino)cyclohexane-1,2-diol

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c15-12-8-4-7-11(13(12)16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-16H,4,7-9H2

InChI Key

XYMQEEPTILQKHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)O)O)NCC2=CC=CC=C2

3-(Benzylamino)cyclohexane-1,2-diol is a chemical compound characterized by a cyclohexane ring substituted with a benzylamino group and two hydroxyl groups at the 1 and 2 positions. Its molecular formula is C12_{12}H17_{17}N1_{1}O2_{2}, and it has a molecular weight of approximately 205.27 g/mol. The compound features a chiral center, resulting in potential stereoisomerism, which can influence its biological activity and interactions.

Typical of diols and amines. Notably, it can undergo:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Esterification: Reaction with carboxylic acids or anhydrides can yield esters.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Methylation: The hydroxyl groups may be methylated using reagents like methyl iodide in the presence of a base.

These reactions allow for the modification of the compound's structure, potentially enhancing its pharmacological properties or facilitating its use in organic synthesis .

Research indicates that 3-(Benzylamino)cyclohexane-1,2-diol exhibits significant biological activity. It has been studied for its potential as:

  • Antioxidant: The diol structure may contribute to its ability to scavenge free radicals.
  • Antimicrobial Agent: Preliminary studies suggest it may possess antibacterial properties.
  • Neuroprotective Effects: Some derivatives of cyclohexane diols have shown promise in protecting neuronal cells against oxidative stress.

The specific mechanisms and efficacy of 3-(Benzylamino)cyclohexane-1,2-diol in these roles require further investigation to establish its therapeutic potential .

The synthesis of 3-(Benzylamino)cyclohexane-1,2-diol can be achieved through several methods:

  • Reduction of Ketones: Starting from a ketone derivative, reduction using sodium borohydride or lithium aluminum hydride can yield the corresponding alcohol.
  • Amine Substitution: Cyclohexane-1,2-diol can be reacted with benzylamine under acidic conditions to introduce the benzylamino group.
  • Direct Synthesis from Benzylamine and Cyclohexanone: A one-pot reaction involving cyclohexanone and benzylamine in the presence of reducing agents can directly produce the desired compound.

These methods highlight the versatility of synthetic routes available for obtaining this compound .

3-(Benzylamino)cyclohexane-1,2-diol has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in neuroprotection and antimicrobial therapies.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: The compound is useful in studies exploring the structure-activity relationship of cyclic diols and amines.

The ongoing exploration of its properties may lead to novel applications in medicinal chemistry and materials science .

Interaction studies involving 3-(Benzylamino)cyclohexane-1,2-diol focus on its binding affinity with various biological targets:

  • Enzymatic Interactions: Studies may reveal how this compound interacts with enzymes involved in metabolic pathways.
  • Receptor Binding: Investigations into its ability to bind to neurotransmitter receptors could provide insights into its neuroprotective effects.
  • Complex Formation: Research into the formation of complexes with metal ions or other ligands may uncover additional applications in catalysis or material science.

Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its biological efficacy .

Several compounds share structural similarities with 3-(Benzylamino)cyclohexane-1,2-diol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(Aminomethyl)cyclohexane-1,2-diolSimilar cyclohexane structureLacks the benzyl group; potential different bioactivity
4-(Benzylamino)cyclohexanolHydroxyl group at position 4Different positioning of functional groups
BenzylamineSimple amine without cyclohexane structureNo diol functionality; serves as a precursor

These compounds highlight the uniqueness of 3-(Benzylamino)cyclohexane-1,2-diol due to its specific combination of functional groups and stereochemistry, which may influence its biological activity and chemical reactivity .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

221.141578849 g/mol

Monoisotopic Mass

221.141578849 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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